3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15073743
InChI: InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)
SMILES:
Molecular Formula: C26H30N4O5
Molecular Weight: 478.5 g/mol

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15073743

Molecular Formula: C26H30N4O5

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C26H30N4O5
Molecular Weight 478.5 g/mol
IUPAC Name 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)
Standard InChI Key XDHHRRFTXFMYLX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O

Introduction

Structural Overview

The compound is a quinazoline derivative with the following structural components:

  • Quinazoline-2,4(1H,3H)-dione core: This bicyclic scaffold is known for its pharmacological relevance.

  • Hexyl linker: A six-carbon chain connects the quinazoline core to the piperazine group.

  • Piperazine moiety: Substituted with a benzodioxole group at one end, enhancing its bioactivity.

Synthesis

The synthesis of quinazoline derivatives often involves:

  • Formation of the quinazoline core: Typically derived from anthranilic acid via cyclization reactions.

  • Alkylation of the hexyl chain: The 6-oxohexyl group is introduced using alkyl halides under basic conditions.

  • Substitution on piperazine: The benzodioxole group is attached through nucleophilic substitution.

General Reaction Scheme

Anthranilic acid+Ethyl chloroacetateCyclizationQuinazoline core\text{Anthranilic acid} + \text{Ethyl chloroacetate} \xrightarrow{\text{Cyclization}} \text{Quinazoline core}
Quinazoline core+Hexyl bromideAlkylationIntermediate\text{Quinazoline core} + \text{Hexyl bromide} \xrightarrow{\text{Alkylation}} \text{Intermediate}
Intermediate+Benzodioxole-piperazineCouplingFinal compound\text{Intermediate} + \text{Benzodioxole-piperazine} \xrightarrow{\text{Coupling}} \text{Final compound}

Anticancer Potential

Quinazoline scaffolds have shown promise in inhibiting pathways like PI3K/Akt signaling:

  • Target Pathways: PI3Kα inhibition has been linked to reduced tumor growth .

  • Structure-Activity Relationship (SAR): The addition of electron-donating groups (e.g., benzodioxole) enhances binding affinity to cancer-related enzymes.

Medicinal Chemistry

The compound's structure suggests potential as:

  • Antibacterial Agent: Effective against resistant bacterial strains due to its quinazoline backbone .

  • Anticancer Drug Candidate: Its ability to disrupt key signaling pathways makes it a candidate for further research in oncology .

Drug Development

Given its dual activity spectrum (antimicrobial and anticancer), this compound could serve as a lead molecule for designing multitarget drugs.

Challenges

  • Solubility Issues: The hydrophobic nature of the benzodioxole group may limit bioavailability.

  • Toxicity Concerns: Piperazine derivatives sometimes exhibit off-target effects.

Research Prospects

  • SAR Studies: Further modifications to the hexyl linker and benzodioxole group could optimize activity.

  • Pharmacokinetics Evaluation: Studies on absorption, distribution, metabolism, and excretion (ADME) are needed.

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